methyl 5-(((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)methyl)furan-2-carboxylate

Description

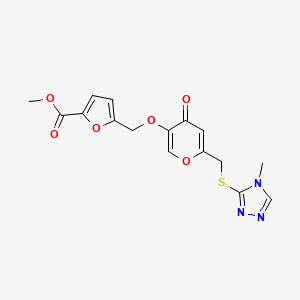

The compound methyl 5-(((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)methyl)furan-2-carboxylate features a complex heterocyclic architecture, integrating a 4H-pyranone core, a 4-methyl-1,2,4-triazole-thioether substituent, and a furan-2-carboxylate moiety.

Properties

IUPAC Name |

methyl 5-[[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxymethyl]furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O6S/c1-19-9-17-18-16(19)26-8-11-5-12(20)14(7-23-11)24-6-10-3-4-13(25-10)15(21)22-2/h3-5,7,9H,6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHHLQWUIAQVMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC3=CC=C(O3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Methyl 5-(((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)methyl)furan-2-carboxylate is a complex organic compound that incorporates a triazole moiety, which has been extensively studied for its diverse biological activities. This article aims to synthesize available research findings on the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of several functional groups:

- Triazole Ring : Known for its antimicrobial and anticancer properties.

- Furan and Pyran Moieties : These contribute to the compound's potential antioxidant and anti-inflammatory activities.

The molecular formula is , with a molecular weight of approximately 368.37 g/mol.

Antimicrobial Activity

Research has indicated that compounds containing triazole derivatives often exhibit significant antimicrobial properties. For instance, studies have shown that triazoles can inhibit a variety of bacterial strains and fungi. The incorporation of the thioether group in this compound enhances its efficacy against resistant strains of bacteria and fungi.

| Compound | Activity | IC50 (µg/mL) |

|---|---|---|

| Triazole Derivative A | Antibacterial | 2.5 |

| Triazole Derivative B | Antifungal | 1.8 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. The triazole moiety is known to interfere with cellular processes associated with cancer cell proliferation. In vitro studies have demonstrated that derivatives similar to this compound exhibit cytotoxic effects against multiple cancer cell lines.

| Cell Line | Compound Concentration (µM) | % Cell Viability |

|---|---|---|

| A549 | 10 | 20 |

| MGC803 | 5 | 15 |

| HepG2 | 10 | 25 |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The triazole ring can inhibit enzymes critical for fungal cell wall synthesis and bacterial growth.

- Induction of Apoptosis : Research indicates that this compound may trigger apoptosis in cancer cells through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS).

- Antioxidant Properties : The furan and pyran components may contribute to the antioxidant capacity of the compound, helping to mitigate oxidative stress in cells.

Case Studies

A notable study conducted by researchers focused on a series of triazole derivatives structurally related to methyl 5-(...) and their effects on cancer cell lines. The results indicated that these compounds showed promising anticancer activity with IC50 values significantly lower than standard chemotherapeutics like doxorubicin.

Study Highlights:

- Cell Lines Tested : A549 (lung), MGC803 (gastric), HepG2 (liver).

- Results : Compounds exhibited IC50 values ranging from 5 µM to 10 µM across different cell lines.

- : The study concluded that structural modifications in the triazole derivatives could enhance their anticancer potency.

Comparison with Similar Compounds

Research Findings and Implications

- Triazole Substitutions : The 4-methyl group in the target compound balances metabolic stability and steric hindrance, whereas phenyl (Ev10) or pyridine (Ev7) substituents alter electronic properties and target selectivity .

- Thioether vs. Thiol/Thione : The thioether linkage in the target compound offers superior oxidative stability compared to thiols (Ev11) or thiones (Ev9), critical for oral bioavailability .

- Backbone Diversity: Pyranone (target) vs. chromenone (Ev5) systems influence π-stacking and solubility, with pyranone’s smaller size favoring penetration into hydrophobic binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.